1,1'-(3,4-Dibromothiophene-2,5-diyl)bis(ethan-1-one)
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Overview
Description
1,1’-(3,4-Dibromothiophene-2,5-diyl)bis(ethan-1-one) is a chemical compound with the molecular formula C8H6Br2O2S and a molecular weight of 326.01 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two bromine atoms at the 3 and 4 positions, and two ethanone groups at the 1 and 1’ positions. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,4-dibromothiophene as a starting material . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reaction is carried out in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Dibromothiophene-2,5-diyl)bis(ethan-1-one) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ethanone groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include thiophene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and thiols.
Scientific Research Applications
1,1’-(3,4-Dibromothiophene-2,5-diyl)bis(ethan-1-one) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dibromothiophene-2,5-diyl)bis(ethan-1-one) involves its interaction with molecular targets and pathways. The bromine atoms and ethanone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The thiophene ring can undergo electron transfer reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: A precursor used in the synthesis of 1,1’-(3,4-Dibromothiophene-2,5-diyl)bis(ethan-1-one).
2,5-Dibromothiophene: Another brominated thiophene derivative with similar reactivity.
3,4-Dimethoxythiophene: A thiophene derivative with methoxy groups instead of bromine atoms.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C8H6Br2O2S |
---|---|
Molecular Weight |
326.01 g/mol |
IUPAC Name |
1-(5-acetyl-3,4-dibromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H6Br2O2S/c1-3(11)7-5(9)6(10)8(13-7)4(2)12/h1-2H3 |
InChI Key |
OJWAFAIHXGFPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(S1)C(=O)C)Br)Br |
Origin of Product |
United States |
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